2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-propoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-propoxyphenol is an organic compound with a complex structure that includes a phenol group, a hydroxyimino group, and a nonyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-propoxyphenol typically involves the following steps:
Formation of the Hydroxyimino Group: This can be achieved by reacting a suitable aldehyde or ketone with hydroxylamine under acidic or basic conditions.
Attachment of the Nonyl Chain: The nonyl chain can be introduced through a nucleophilic substitution reaction, where a nonyl halide reacts with the hydroxyimino intermediate.
Formation of the Phenol Group: The phenol group can be introduced through electrophilic aromatic substitution reactions, where a suitable aromatic precursor is reacted with a hydroxyl group under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-propoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The nonyl chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and hydroxyimino derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-propoxyphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-propoxyphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(E)-N-hydroxy-C-octylcarbonimidoyl]-5-propoxyphenol
- 2-[(E)-N-hydroxy-C-decylcarbonimidoyl]-5-propoxyphenol
- 2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-4-methoxyphenol
Uniqueness
2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-propoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H31NO3 |
---|---|
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-propoxyphenol |
InChI |
InChI=1S/C19H31NO3/c1-3-5-6-7-8-9-10-11-18(20-22)17-13-12-16(15-19(17)21)23-14-4-2/h12-13,15,21-22H,3-11,14H2,1-2H3/b20-18+ |
InChI-Schlüssel |
FZMBEQQNEZPYBB-CZIZESTLSA-N |
Isomerische SMILES |
CCCCCCCCC/C(=N\O)/C1=C(C=C(C=C1)OCCC)O |
Kanonische SMILES |
CCCCCCCCCC(=NO)C1=C(C=C(C=C1)OCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.